Cecropin P3
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SWLSKTAKKLENSAKKRISEGIAIAIKGGSR |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Cecropin P3
Primary Sequence Characteristics and Conserved Motifs
Cecropin (B1577577) P3, originally identified in the nematode Ascaris suum, is a 31-residue cationic antimicrobial peptide. novoprolabs.comnih.gov Its primary sequence is H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Lys-Gly-Gly-Ser-Arg-OH. novoprolabs.com The Ascaris cecropins (P1-P4) exhibit a high degree of sequence conservation, with 87% of the residues in the mature peptides being identical. nih.gov Cecropin P3 is distinguished from the closely related Cecropin P1 by a Gln to Lys substitution, which increases the net positive charge from +5 to +6, although this change did not result in a significant difference in bactericidal activity in one study. nih.gov
Like other members of the cecropin family, its sequence can be broadly divided into two domains: a highly cationic N-terminal region and a more hydrophobic C-terminal region, connected by a central hinge. nih.govscielo.br This arrangement is a conserved feature critical to its mechanism of action. Motifs such as RWK, KKIEK, and GIVKAGPA are well-conserved within the broader cecropin superfamily. mdpi.comnih.gov
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | SWLSKTAKKLENSAKKRISEGIAIAIKGGSR | novoprolabs.com |
| Length (Amino Acids) | 31 | novoprolabs.com |
| Molecular Formula | C146H255N45O43 | novoprolabs.com |
| Molecular Weight (Da) | 3328.8 | novoprolabs.com |
| Theoretical pI | 11.16 | novoprolabs.com |
Secondary and Tertiary Structural Features in Biologically Relevant Environments
The structure of cecropins, including P3, is highly dependent on the surrounding environment. In aqueous solutions, these peptides typically exist in an unstructured, random coil state. acs.orgresearchgate.net However, upon interaction with a membrane-mimicking environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, they undergo a significant conformational change. nih.govscielo.bracs.org
Amphipathic α-Helical Conformation and Transition
In a lipid environment, cecropins fold into a characteristic amphipathic α-helical structure. nih.govresearchgate.netnih.gov This conformation is defined by the spatial segregation of charged/polar and nonpolar amino acid residues. The resulting structure features a hydrophilic face, rich in cationic residues like lysine (B10760008) and arginine, and a hydrophobic face, composed of nonpolar residues. This amphipathic nature is fundamental to the peptide's ability to interact with and disrupt microbial membranes. The transition from a random coil to an α-helix is a critical step in its antimicrobial action, allowing the peptide to align on and insert into the lipid bilayer. nih.govresearchgate.net
Functional Significance of the Flexible Hinge Region
A defining structural feature of many cecropins is a flexible hinge region, often containing glycine (B1666218) or proline residues, that connects the N-terminal and C-terminal α-helices. nih.govscielo.brnih.gov This hinge is not merely a linker but a functionally critical element. It is hypothesized to provide the necessary conformational flexibility for the peptide to bend and orient itself correctly, allowing the C-terminal hydrophobic helix to penetrate and span the lipid membrane, ultimately leading to pore formation and membrane disruption. nih.govacs.orgnih.gov Studies on hybrid peptides where the hinge region was deleted showed a significant decrease in lytic activity, underscoring the hinge's importance. nih.govresearchgate.net
Critical Role of Specific Amino Acid Residues in Structure-Activity Relationships
The specific amino acid composition is paramount to the structure and function of cecropins. The importance of individual residues has been demonstrated through site-directed mutagenesis studies on related peptides.
In one key study, a hybrid peptide of Cecropin A(1-8) and Magainin 2(1-12) was modified to create an analogue designated P3, where the tryptophan at position 2 (Trp2) was replaced by an alanine (B10760859) (Ala). nih.govrcsb.org This single substitution resulted in the N-terminal region adopting a flexible, non-helical structure and caused a drastic reduction in antibiotic activity. nih.govrcsb.org This finding highlights the crucial role of the Trp2 residue, likely for anchoring the peptide to the membrane via partial insertion, which initiates the subsequent disruptive events. nih.govrcsb.org In contrast, replacing Trp2 with another hydrophobic residue, leucine, retained the peptide's activity. nih.govrcsb.org
| Peptide | Relevant Modification | Structural Outcome | Functional Outcome | Source |
|---|---|---|---|---|
| CA(1-8)-MA(1-12) | Parent Peptide (Trp at position 2) | N-terminal amphiphilic helix | Potent antibiotic activity | nih.gov |
| Analogue P3 | Trp2 replaced by Ala | Flexible, unstructured N-terminus | Drastic decrease in antibiotic activity | nih.govrcsb.org |
| Analogue P4 | Trp2 replaced by Leu | Retained helical structure | Retained antibiotic activity | nih.govrcsb.org |
Advanced Spectroscopic and Computational Approaches for Structural Analysis
The elucidation of this compound's structure and its analogues relies on a combination of computational modeling and advanced spectroscopic techniques. acs.orgnih.gov Computational methods, such as the I-TASSER structure prediction server, have been used to generate models of cecropins, predicting the characteristic helix-hinge-helix conformation. acs.org Spectroscopic methods provide experimental validation of these models and offer insights into conformational dynamics. Circular Dichroism (CD) spectroscopy is widely employed to analyze secondary structure, confirming the transition from a random coil in aqueous buffer to an α-helical structure in membrane-mimetic solvents like trifluoroethanol (TFE) or in the presence of SDS micelles. scielo.bracs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structures of peptides like this compound in solution and in membrane-like environments. nih.govacs.org Studies on cecropin analogues have utilized NMR in dodecylphosphocholine (B1670865) (DPC) micelles to mimic a cell membrane. nih.govrcsb.org It was through NMR that the tertiary structures of a Cecropin A-Magainin 2 hybrid and its P3 analogue were determined. nih.gov The data revealed that while the parent peptide and an active P4 analogue formed a short, amphiphilic N-terminal helix and a C-terminal helix separated by a flexible hinge, the inactive P3 analogue (with the Trp2 to Ala substitution) lacked a defined secondary structure in its N-terminal region, directly linking this structural difference to its loss of function. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a pivotal technique for investigating the secondary structure of peptides in various environments. For the cecropin family of peptides, CD studies consistently reveal a distinct conformational flexibility. semanticscholar.org In aqueous buffer solutions, these peptides typically exhibit a random coil structure, characterized by a single strong negative band (minimum) in the CD spectrum around 200 nm. acs.org
However, upon introduction into a membrane-mimicking environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), a significant conformational transition occurs. semanticscholar.orgacs.org The CD spectrum shifts to one that is characteristic of an α-helical structure, displaying two negative minima near 208 nm and 222 nm, and a positive maximum around 195 nm. acs.org This induced helicity is believed to be crucial for the mechanism of membrane disruption by cecropins. acs.org
For the this compound analogue, in which the bulky, hydrophobic tryptophan at position 2 is replaced by the smaller alanine, structural studies have noted that the N-terminal region adopts a flexible structure, lacking a specific, stable secondary structure. rcsb.org This finding aligns with the general behavior of cecropins in aqueous solutions but also underscores the role of key residues in stabilizing the helical conformation upon membrane interaction. The reduced hydrophobicity at the N-terminus due to the Trp2Ala substitution likely impacts the peptide's ability to fold optimally in a membrane environment.
Table 1: Typical Secondary Structure of Cecropin Peptides in Different Solvents Determined by CD Spectroscopy This table is generated based on typical findings for cecropin-family peptides.
| Solvent | Predominant Secondary Structure | Characteristic CD Spectral Features |
|---|---|---|
| Aqueous Buffer (e.g., Phosphate (B84403) Buffer) | Random Coil / Unordered | Single minimum at ~200 nm acs.org |
| Sodium Dodecyl Sulfate (SDS) Micelles | α-Helix | Minima at ~208 nm and ~222 nm; Maximum at ~195 nm acs.org |
| Trifluoroethanol (TFE) | α-Helix | Minima at ~208 nm and ~222 nm semanticscholar.org |
Intrinsic Fluorescence Spectroscopy for Conformational Changes
Intrinsic fluorescence spectroscopy is a sensitive tool used to probe the local environment of aromatic amino acid residues, primarily tryptophan and tyrosine, and thus to detect conformational changes in peptides and proteins. scielo.brunitus.it For cecropins and related antimicrobial peptides that contain tryptophan, this technique is particularly valuable for monitoring peptide-membrane interactions. scielo.br The tryptophan residue at position 2 is highly conserved in many cecropins and is considered important for membrane interaction. scielo.br
The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its environment. In an aqueous, polar environment, tryptophan typically exhibits a fluorescence emission maximum at approximately 350 nm. scielo.br When the peptide binds to and inserts into the hydrophobic core of a lipid membrane, the tryptophan residue is shielded from the aqueous solvent. This transition to a nonpolar, hydrophobic environment results in a noticeable "blue shift" in the emission maximum to shorter wavelengths (e.g., 320-330 nm). scielo.brnih.gov
The specific this compound analogue being discussed is the result of a Trp2Ala substitution. rcsb.org This modification means that the peptide lacks the intrinsic tryptophan fluorophore at the key position 2. Consequently, standard intrinsic fluorescence spectroscopy centered on tryptophan emission would not be applicable for monitoring the environmental changes of this specific residue in the P3 analogue. However, the principles of the technique, as applied to the parent tryptophan-containing peptide, powerfully illustrate the conformational dynamics at play. The loss of this residue and the resulting inability to partially insert into the membrane are correlated with a significant decrease in biological activity. rcsb.org
Table 2: Environmental Sensitivity of Tryptophan Fluorescence Emission This table illustrates the general principle of tryptophan fluorescence, relevant for the parent molecule of the this compound analogue.
| Environment of Tryptophan Residue | Typical Emission Maximum (λmax) | Interpretation |
|---|---|---|
| Aqueous Solvent (Polar) | ~350-360 nm | Residue is exposed to the polar aqueous phase. scielo.br |
| Membrane Interface (Intermediate Polarity) | ~330-340 nm | Residue is located in the region of lipid headgroups. |
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations provide powerful, atomistic-level insights into the dynamic process of peptide-membrane interactions that are often difficult to capture with experimental methods alone. cabidigitallibrary.orgresearchgate.net These simulations model the behavior of the peptide, lipid bilayer, and surrounding solvent molecules over time, allowing for a detailed examination of the forces and conformational changes that drive the interaction.
Simulations of cecropins, such as Cecropin P, with model membranes like palmitoyl-oleoyl-phosphatidyl-ethanolamine (POPE) reveal a multi-step interaction mechanism. cabidigitallibrary.orgresearchgate.net The initial association is rapid and driven primarily by electrostatic interactions between the positively charged residues (e.g., Lysine, Arginine) on the peptide and the negatively charged phosphate groups of the lipid headgroups in the membrane. cabidigitallibrary.orgnih.gov
Following this initial binding, the peptide orients itself parallel to the membrane surface. cabidigitallibrary.orgresearchgate.net The stability of this association is greatly enhanced by subsequent hydrophobic interactions. cabidigitallibrary.org A crucial step involves the burial of the peptide's hydrophobic face into the nonpolar core of the lipid bilayer, while the charged, hydrophilic face remains in contact with the lipid headgroups. cabidigitallibrary.orgresearchgate.net This state is found to be highly stable and can induce deformations in the lipid bilayer. researchgate.net These findings support a "carpet-type" mechanism, where the peptides accumulate on the membrane surface and disrupt its integrity. cabidigitallibrary.org
For the this compound analogue, the Trp2Ala substitution significantly reduces the hydrophobicity of the N-terminal region. rcsb.org Based on the principles revealed by MD simulations, this change would weaken the hydrophobic forces that stabilize the peptide within the membrane's core. A less favorable hydrophobic interaction would likely hinder the peptide's ability to penetrate the membrane effectively, providing a molecular basis for its observed drastic decrease in activity. rcsb.org
Table 3: Summary of a Typical MD Simulation System for Cecropin-Membrane Interaction This table is based on methodologies described for simulating peptides like Cecropin P.
| Simulation Component | Description/Example | Purpose |
|---|---|---|
| Peptide | Cecropin P, initially modeled as an α-helix. cabidigitallibrary.org | To study its conformational dynamics and interaction with the membrane. |
| Lipid Bilayer | A pre-equilibrated patch of POPE or POPC/POPG lipids. cabidigitallibrary.orgnih.gov | To model a bacterial or mammalian cell membrane, respectively. |
| Solvent | Explicit water models (e.g., TIP3P). cabidigitallibrary.org | To accurately simulate the aqueous environment. |
| Ions | Na+ and Cl- ions. cabidigitallibrary.org | To neutralize the system's charge and simulate physiological concentration. |
| Force Field | AMBER, CHARMM. frontiersin.orgmdpi.com | To define the potential energy and forces between all atoms in the system. |
| Simulation Time | Nanoseconds (e.g., 20 ns or longer). cabidigitallibrary.orgfrontiersin.org | To observe the binding process and subsequent conformational changes over a meaningful timescale. |
Mechanistic Insights into Cecropin P3 S Biological Activities
Interactions with Prokaryotic and Eukaryotic Cell Membranes
The primary mode of action for Cecropin (B1577577) P3 involves direct interaction with and perturbation of microbial cell membranes. wikipedia.orgmdpi.com This interaction is a complex process governed by both the peptide's intrinsic properties and the composition of the target cell membrane.
Role of Electrostatic and Hydrophobic Interactions in Initial Binding
The initial attachment of Cecropin P3 to a microbial cell surface is largely driven by electrostatic interactions. nih.govmednexus.org Cecropins are cationic peptides, possessing a net positive charge due to an abundance of basic amino acid residues like lysine (B10760008) and arginine. mdpi.com This positive charge facilitates a strong attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mednexus.org This initial electrostatic binding is a crucial first step, concentrating the peptide at the membrane surface.
Following this initial electrostatic contact, hydrophobic interactions come into play. nih.govmdpi.com Cecropins, including P3, are amphipathic, meaning they have distinct hydrophobic and hydrophilic regions. mdpi.com The hydrophobic face of the peptide inserts into the lipid bilayer of the cell membrane, an interaction that is energetically favorable and further stabilizes the peptide-membrane association. nih.govnih.gov The interplay between electrostatic and hydrophobic forces is fundamental to the peptide's ability to bind to and subsequently disrupt the membrane. nih.govmdpi.com
Membrane Perturbation Models: From Carpet to Pore Formation
Once bound to the membrane, this compound disrupts its integrity through mechanisms that are often described by several models, primarily the "carpet" and "pore formation" models. mdpi.commdpi.com
The carpet model proposes that at a certain critical concentration, the peptide monomers accumulate on the surface of the lipid bilayer, forming a "carpet-like" layer. frontiersin.orgresearchgate.netnih.gov This extensive coverage disrupts the membrane's structure in a detergent-like manner, leading to the formation of micelles and causing membrane disintegration. mdpi.commdpi.com This mechanism is supported by the observation that a large number of peptide molecules are required to kill a single bacterial cell, suggesting a need for complete membrane coverage.
Alternatively, or in conjunction with the carpet model, cecropins can induce the formation of pores or channels through the membrane. mdpi.commdpi.com Two main types of pores are described:
Barrel-stave pores: In this model, the peptides aggregate and insert into the membrane, with their hydrophobic regions facing the lipid core and their hydrophilic regions lining a central aqueous channel. mdpi.comnih.gov
Toroidal pores: Here, the peptides, along with the lipid monolayers, bend inward to form a continuous pore where the peptide is always associated with the lipid head groups. mdpi.comnih.gov
The specific mechanism employed by this compound may depend on factors such as its concentration and the lipid composition of the target membrane. mdpi.com It is believed that at lower concentrations, pore formation may be the dominant mechanism, while at higher concentrations, a more disruptive carpet-like mechanism takes over. mdpi.com
Alterations in Membrane Permeability and Fluidity
A direct consequence of this compound's interaction with the cell membrane is a significant alteration in its permeability and fluidity. mdpi.comnih.gov The formation of pores or the general disruption of the membrane structure creates openings that allow the leakage of intracellular contents, such as ions and small molecules. wikipedia.org This loss of essential components disrupts cellular homeostasis and is a key factor in cell death.
Studies using fluorescent probes have demonstrated that cecropins can increase the permeability of both the outer and inner membranes of bacteria. mdpi.com For instance, the influx of dyes like propidium (B1200493) iodide, which is normally excluded by intact membranes, is a clear indicator of compromised membrane integrity. mdpi.comacs.org
Furthermore, the insertion of this compound into the lipid bilayer can alter the membrane's fluidity. mdpi.comnih.gov This can affect the function of membrane-embedded proteins and further contribute to the loss of cellular integrity.
Disruption of Electrochemical Ion Gradients
A critical function of the cell membrane is to maintain electrochemical ion gradients, which are essential for processes like energy production and transport. This compound's membrane-disrupting activity leads to the dissipation of these vital gradients. researchgate.neteurogentec.com The formation of pores or channels allows for the uncontrolled movement of ions across the membrane, collapsing the membrane potential. csic.es This rapid depolarization is a key event in the bactericidal action of cecropins and contributes significantly to cell death. eurogentec.com
Intracellular Targets and Effects on Cellular Processes
While the primary target of this compound is the cell membrane, its effects can extend to intracellular components and processes, either directly or as a secondary consequence of membrane damage. researchgate.net
Impact on Cell Wall Integrity
In addition to the cell membrane, this compound can also affect the integrity of the bacterial cell wall. mdpi.comnih.gov The cell wall provides structural support and protection to the bacterium. Electron microscopy studies have shown that treatment with cecropins can cause the cell wall to become rough and nicked. mdpi.comnih.govnih.gov This damage to the outer protective layer can make the underlying cell membrane more accessible to the peptide, enhancing its disruptive effects. Some studies suggest that certain antimicrobial peptides can inhibit the synthesis of cell wall components, such as peptidoglycan, although this is more established for other classes of AMPs. mednexus.orgresearchgate.net
Induction of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation
A key aspect of the antimicrobial action of the cecropin family involves the induction of oxidative stress and the disruption of mitochondrial function in target cells. nih.govnih.gov This process is particularly evident in their antifungal activity. Upon interaction with a pathogen like Candida albicans, cecropins can trigger the production of excessive intracellular reactive oxygen species (ROS). nih.govnih.govresearchgate.net
The generation of ROS is closely linked to mitochondrial function. frontiersin.org Mitochondria are a primary source of cellular ROS, and conversely, they are also a primary target of ROS-induced damage. scienceopen.com The overabundance of ROS induced by cecropins leads to lipid peroxidation of the mitochondrial membrane. nih.gov This damage compromises the membrane's integrity, causing a loss of mitochondrial membrane potential and subsequent mitochondrial dysfunction. nih.govnih.gov This cascade of events, characterized by ROS accumulation and mitochondrial damage, is a significant contributor to the peptide's ability to kill fungal cells. nih.govfrontiersin.org
Interference with Essential Enzymatic Activities and Nucleic Acid Synthesis
Beyond membrane disruption, many antimicrobial peptides, including those in the cecropin family, can penetrate the microbial cell to interfere with essential intracellular processes. frontiersin.orgnih.gov Once inside the cytoplasm, these peptides can inhibit the synthesis of crucial macromolecules such as nucleic acids (DNA and RNA) and proteins. frontiersin.orgmednexus.org
While direct evidence for this compound is still emerging, the mechanisms are well-documented for other AMPs. Some peptides act by inhibiting key enzymes involved in cellular metabolism or replication. For example, certain AMPs can inactivate DNA gyrase or topoisomerase I, enzymes essential for DNA replication and repair. mednexus.orgnih.gov Others can halt protein synthesis by targeting ribosomes. This intracellular assault complements the damage inflicted on the cell membrane, accelerating cell death and making it more difficult for microbes to develop resistance. frontiersin.org
Differential Mechanistic Pathways Across Pathogen Types
This compound, along with its family members, demonstrates broad-spectrum antimicrobial activity, with bactericidal effects against both Gram-negative and Gram-positive bacteria, as well as fungicidal properties. nih.govmdpi.com The specific mechanisms, however, are tailored to the distinct surface structures of each pathogen type.
Mechanisms Against Gram-Negative Bacteria and Lipopolysaccharide (LPS) Binding
The outer membrane of Gram-negative bacteria, characterized by the presence of lipopolysaccharide (LPS), is the primary target for cecropins. mdpi.commdpi.com The initial interaction is electrostatic; the cationic nature of this compound is attracted to the negatively charged phosphate (B84403) groups of the lipid A moiety of LPS. mednexus.orgmdpi.comnih.gov
Studies on the closely related Cecropin P1 reveal that this binding is crucial and is mediated by the peptide's C-terminal α-helical structure. researchgate.net Upon binding to LPS, the peptide adopts a more defined α-helical conformation. mdpi.com This interaction displaces the divalent cations (like Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a localized disruption of the outer membrane. mdpi.com This permeabilization of the outer membrane allows the peptide to access and subsequently disrupt the inner cytoplasmic membrane, leading to cell lysis and death. mdpi.comresearchgate.net The binding to the diphosphoryl lipid A portion of LPS has been confirmed as a key step in this process. nih.gov
Mechanisms Against Gram-Positive Bacteria
This compound is also effective against Gram-positive bacteria. nih.gov Unlike Gram-negative bacteria, Gram-positive bacteria lack an outer membrane but possess a thick cell wall composed of peptidoglycan and teichoic acids. The teichoic acids are negatively charged, providing an initial docking site for the cationic this compound through electrostatic interactions. mednexus.orgmdpi.com
Following this initial binding to the cell wall, the peptide traverses the peptidoglycan layer to reach the cytoplasmic membrane. mednexus.org Here, it disrupts the membrane's integrity, likely through pore formation or a "carpet-like" mechanism where the peptides accumulate and solubilize the membrane, leading to the leakage of cellular contents and cell death. mdpi.comsb-peptide.com Some studies suggest that for certain Gram-positive organisms, the cytoplasmic membrane may be inherently more resistant to cecropins, indicating the cell wall itself is a critical site of action. researchgate.net
Antifungal Mechanisms and Target Structures
This compound exhibits detectable activity against yeasts such as Candida albicans and Saccharomyces cerevisiae. nih.gov The antifungal mechanism involves a multi-step process that begins with the fungal cell wall, which is composed of glucan and chitin (B13524). Electron microscopy has shown that cecropins can cause the cell wall of C. albicans to become rough and nicked. nih.govnih.gov
After breaching the cell wall, cecropins target the fungal plasma membrane, increasing its permeability and fluidity, which ultimately leads to cell lysis. nih.govnih.govmdpi.com A critical component of the antifungal action is the induction of mitochondrial dysfunction as described previously (Section 3.2.2). The peptide triggers a surge in reactive oxygen species (ROS), which damages mitochondria, disrupts the mitochondrial membrane potential, and depletes cellular energy stores, culminating in cell death. nih.govnih.govresearchgate.netfrontiersin.org
Data Tables
Table 1: Antimicrobial Activity of Ascaris suum Cecropins
This table summarizes the minimum bactericidal concentration (MBC) of this compound and related peptides against a range of microbial species. Data is sourced from studies on chemically synthesized Ascaris cecropins. nih.gov
| Microbial Species | Type | Cecropin P1 (μg/mL) | Cecropin P2 (μg/mL) | This compound (μg/mL) | Cecropin P4 (μg/mL) |
| Staphylococcus aureus | Gram-positive | 50 | 50 | 50 | 50 |
| Bacillus subtilis | Gram-positive | 6.25 | 6.25 | 6.25 | 6.25 |
| Micrococcus luteus | Gram-positive | 3.13 | 3.13 | 3.13 | 3.13 |
| Pseudomonas aeruginosa | Gram-negative | 12.5 | 12.5 | 12.5 | 12.5 |
| Salmonella typhimurium | Gram-negative | 1.56 | 1.56 | 1.56 | 1.56 |
| Serratia marcescens | Gram-negative | 1.56 | 1.56 | 1.56 | 1.56 |
| Escherichia coli | Gram-negative | 3.13 | 3.13 | 3.13 | 3.13 |
| Saccharomyces cerevisiae | Fungus | 200 | 200 | 200 | 200 |
| Candida albicans | Fungus | >300 | >300 | >300 | >300 |
Table 2: Summary of this compound Mechanistic Actions
This table outlines the key molecular interactions and effects of this compound and its family members across different pathogen types.
| Pathogen Type | Primary Target | Key Interaction/Mechanism | Result |
| Gram-Negative Bacteria | Outer Membrane (LPS) | Electrostatic binding to Lipid A moiety of LPS. nih.govresearchgate.net | Disruption of outer membrane, followed by inner membrane permeabilization. mdpi.commdpi.com |
| Gram-Positive Bacteria | Cell Wall (Teichoic Acids) & Cytoplasmic Membrane | Electrostatic binding to teichoic acids, followed by membrane disruption. mednexus.org | Leakage of intracellular contents and cell lysis. mdpi.comsb-peptide.com |
| Fungi | Cell Wall, Plasma Membrane, Mitochondria | Cell wall damage, membrane permeabilization, induction of ROS, and mitochondrial dysfunction. nih.govnih.gov | Cell necrosis and apoptosis. nih.govnih.gov |
Functional Spectrum and Pre Clinical Research Applications of Cecropin P3
Broad-Spectrum Antimicrobial Efficacy in Research Models
Cecropins, including Cecropin (B1577577) P3 and its related peptides like P1, exhibit robust antimicrobial activity against a diverse array of microorganisms. researchgate.net Their mechanism of action often involves permeabilizing the bacterial cell membrane, leading to cell death. frontiersin.org This broad-spectrum efficacy has positioned them as subjects of interest in the development of new antimicrobial agents.
Research has consistently shown that cecropins are particularly effective against Gram-negative bacteria. researchgate.netacs.org This heightened sensitivity is often attributed to the interaction between the cationic cecropin peptides and the lipopolysaccharide (LPS) present in the outer membrane of Gram-negative bacteria. researchgate.netacs.org
Studies on cecropins from Ascaris suum have demonstrated their bactericidal effects against a range of Gram-negative pathogens. researchgate.net For instance, Ascaris cecropins are effective against Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and Serratia marcescens. acs.org The lytic activity of cecropins disrupts the bacterial outer membrane, a key step in their antibacterial action. researchgate.net A study on a novel cecropin-like peptide (CLP1) from the black soldier fly, Hermetia illucens, showed potent activity against E. coli, P. aeruginosa, and Enterobacter aerogenes, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. researchgate.net
| Pathogen | Cecropin Type/Analog | Observed Effect |
|---|---|---|
| Escherichia coli | Ascaris cecropins | Bactericidal activity acs.org |
| Pseudomonas aeruginosa | Ascaris cecropins | Bactericidal activity acs.org |
| Salmonella typhimurium | Ascaris cecropins | Bactericidal activity acs.org |
| Serratia marcescens | Ascaris cecropins | Bactericidal activity acs.org |
| Enterobacter aerogenes | Cecropin-like peptide 1 (CLP1) | MIC: 5-10 µg/mL researchgate.net |
While generally more potent against Gram-negative species, cecropins also exhibit activity against Gram-positive bacteria. researchgate.netresearchgate.net The synthesized cecropins from Ascaris have been shown to be bactericidal against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. acs.org However, some studies indicate that the cytoplasmic membranes of Gram-positive organisms might be inherently more resistant to the actions of certain cecropins. researchgate.net
For example, research on a cecropin B-like peptide from Anticarsia gemmatalis demonstrated inhibitory effects against the Gram-positive bacterium Bacillus thuringiensis. scielo.br In contrast, some Gram-positive bacteria, such as certain strains of Enterococcus faecalis and Streptococcus pneumoniae, have shown susceptibility to Cecropin P1, though sometimes at higher concentrations. researchgate.net
| Pathogen | Cecropin Type/Analog | Observed Effect |
|---|---|---|
| Staphylococcus aureus | Ascaris cecropins | Bactericidal activity acs.org |
| Bacillus subtilis | Ascaris cecropins | Bactericidal activity acs.org |
| Micrococcus luteus | Ascaris cecropins | Bactericidal activity acs.org |
| Bacillus thuringiensis | Cecropin B-like peptide | Inhibited growth by almost 50% scielo.br |
| Streptococcus pneumoniae (clinical isolate) | Cecropin P1 | MIC: 8–128 µg/mL; MBC: 8–128 µg/mL researchgate.net |
In addition to their antibacterial properties, cecropins have demonstrated notable antifungal activity in various research settings. researchgate.netresearchgate.net Studies have shown that cecropins can inhibit the growth of and kill various fungal species, including those of clinical significance. researchgate.net
Ascaris cecropins have detectable activity against the yeasts Saccharomyces cerevisiae and Candida albicans. acs.org Further investigations into cecropin-like peptides have reinforced these findings. For instance, synthetic peptides derived from cecropin D have shown fungicidal activity against Candida albicans, Candida tropicalis, and Candida parapsilosis. frontiersin.org Research on cecropin A has also highlighted its efficacy against the entomopathogenic fungus Beauveria bassiana. researchgate.net The mechanism of antifungal action, similar to their effect on bacteria, is often linked to the disruption of the fungal cell membrane. mdpi.com
| Fungal Species | Cecropin Type/Analog | Observed Effect |
|---|---|---|
| Saccharomyces cerevisiae | Ascaris cecropins | Weakly but detectably active acs.org |
| Candida albicans | Ascaris cecropins | Weakly but detectably active acs.org |
| Candida albicans | Cecropin D-derived peptides (ΔM3, ΔM4) | Fungicidal activity frontiersin.org |
| Candida tropicalis | Cecropin D-derived peptides (ΔM3, ΔM4) | Fungicidal activity frontiersin.org |
| Candida parapsilosis | Cecropin D-derived peptides (ΔM3, ΔM4) | Fungicidal activity frontiersin.org |
| Beauveria bassiana | Cecropin A | High antifungal activity researchgate.net |
| Phytophthora infestans | Cecropin A-derived peptides | IC50 = 2 x 10(-6) M nih.gov |
The functional spectrum of cecropins extends to potential antiviral and antiparasitic applications, although research in these areas is less extensive compared to their antibacterial and antifungal properties. nih.gov Some studies have suggested that cecropins and other antimicrobial peptides could be developed as antiviral agents. researchgate.net For example, Cecropin P1 has been noted for its potential dual antiviral and antibacterial properties. mednexus.org However, a study on the cecropin-like peptide anisaxin-2S found it had limited antiviral activity against several fish viruses and a human tick-borne encephalitis virus. tiho-hannover.de
In the realm of antiparasitic research, various antimicrobial peptides have shown effects against parasites. mdpi.com Cecropins have been identified in parasitic nematodes like Ascaris lumbricoides and Toxocara canis, suggesting a role in the host-parasite interaction. frontiersin.org While the direct antiparasitic activity of Cecropin P3 is an area for further investigation, the broader family of cecropins and other AMPs are being explored as potential therapeutic strategies against various parasitic diseases. mdpi.com
Antifungal Activity Against Diverse Fungal Species
Anticancer Research Potential
A growing body of preclinical research has highlighted the potential of cecropins as anticancer agents. nih.govresearchgate.net These peptides have been shown to selectively target and kill various types of cancer cells while exhibiting lower toxicity towards normal cells. frontiersin.org The proposed mechanism for this selectivity involves differences in the cell membrane composition between cancerous and non-cancerous cells. nih.gov
Cecropins have demonstrated cytolytic, or cell-killing, activity against a wide range of malignant cell lines in laboratory settings. nih.gov This activity is often achieved through the formation of ion-permeable channels in the cancer cell membrane, leading to cell lysis and death. nih.gov
Studies have shown that cecropins are effective against various tumor types, including leukemia, lymphoma, colon carcinoma, small cell lung cancer, and gastric cancer. nih.gov For example, Cecropin A has been shown to induce apoptosis in tumors in Drosophila models and has demonstrated anti-cancer effects against leukemia cell lines. mdpi.com Similarly, Cecropin B has exhibited selective anti-tumor activity against human cancer cells. mdpi.com Research on a cecropin B analogue, CB1a, showed promising activity against several cancer cells with low toxicity against non-cancer cells. acs.org Furthermore, cecropins have been found to be effective against bladder cancer cells, inducing lethal membrane disruption. nih.gov
| Malignant Cell Line/Tumor Type | Cecropin Type/Analog | Observed Effect |
|---|---|---|
| Leukemia | Cecropin A | Anti-cancer effects mdpi.com |
| Bladder Cancer Cells (486P, RT4, 647V, J82) | Cecropin A and B | Inhibited proliferation and viability; induced cytolysis nih.gov |
| Human Bladder Cancer (T24) | Anisaxin-2S | Arrest of cell proliferation scienceopen.com |
| Human Lung Adenocarcinoma (A549) | Anisaxin-2S | Limited antiproliferative activity scienceopen.com |
| Leukemia and Stomach Carcinoma | Cecropin B analogue (CB1a) | Promising activity with low toxicity to non-cancer cells acs.org |
Research on Selective Interactions with Cancer Cell Membranes
Currently, there is a lack of specific research findings focused solely on the selective interactions of this compound with cancer cell membranes. While the broader family of cecropins, such as Cecropin A and B, have been investigated for their tumoricidal activity against various cancer cell lines, including bladder cancer, leukemia, and lymphoma, these findings have not been specifically attributed to this compound. mdpi.commdpi.comnih.govresearchgate.net The general mechanism for cecropins involves the formation of ion-permeable channels in the cell membranes of cancer cells, leading to cytolysis. nih.gov This selectivity is often attributed to differences in membrane composition between cancerous and normal cells, such as the presence of negatively charged molecules on the cancer cell surface. nih.gov However, dedicated studies are required to determine if this compound exhibits similar selective anti-cancer properties.
Immunomodulatory Properties in Experimental Systems
Specific studies detailing the immunomodulatory properties of this compound in experimental systems are not available in the current body of research. The immunomodulatory functions, including anti-inflammatory and other beneficial effects on the host's immune response, have been described for other cecropins like Cecropin A and Cecropin AD. mdpi.comresearchgate.netfrontiersin.orgnih.gov These peptides can influence the production of various immune signaling molecules and have shown potential in modulating the host's defense mechanisms beyond direct antimicrobial action. researchgate.netnih.gov Research into whether this compound possesses similar capabilities is a potential area for future investigation.
There is no specific data available from preclinical research on the modulation of host immune responses or inflammatory mediators by this compound. Studies on other cecropins, such as Cecropin A, have shown that they can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in cellular models. nih.govsb-peptide.comresearchgate.netmdpi.com For instance, Cecropin A has been shown to alleviate inflammation in mouse models by reducing endotoxin (B1171834) and TNF-α levels. nih.gov These findings highlight the potential immunomodulatory roles within the cecropin family, though such effects have not been specifically documented for this compound.
Research specifically investigating the influence of this compound on gut microbiota composition and homeostasis in animal models has not been reported. However, studies involving other cecropins have demonstrated a significant impact on the intestinal microbiome. For example, dietary supplementation with cecropins has been shown to reduce harmful bacteria like Escherichia-Shigella and increase beneficial bacteria such as Lactobacillus in animal models. frontiersin.orgfrontiersin.org These changes in the gut microbiota are linked to improved intestinal health and immune function. frontiersin.orgfrontiersin.orgbiologists.com Whether this compound has a similar regulatory effect on gut microbial communities remains to be determined.
Modulation of Host Immune Responses and Inflammatory Mediators
Anti-Biofilm Research
There is currently no specific research available on the anti-biofilm capabilities of this compound. The ability to inhibit the formation of and eradicate established biofilms is a significant area of antimicrobial research. springernature.comfrontiersin.org Studies on other cecropins and their derivatives, like Cecropin A and synthetic analogs, have shown potent activity against biofilms of pathogenic bacteria such as Pseudomonas aeruginosa and uropathogenic Escherichia coli. springernature.comfrontiersin.orgmdpi.com These peptides can disrupt the biofilm matrix and kill the embedded bacteria. springernature.com Future studies are needed to explore if this compound shares these anti-biofilm properties.
Lipopolysaccharide (LPS) Neutralization Studies
Specific studies on the lipopolysaccharide (LPS) neutralization capacity of this compound are not documented in the available research. LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses. The ability of antimicrobial peptides to bind and neutralize LPS is a crucial aspect of their anti-inflammatory and therapeutic potential. mdpi.com Research on other cecropins, including Cecropin P1 and Cecropin A, has shown that they can interact with and neutralize LPS, often by binding to the lipid A moiety, thereby inhibiting the inflammatory cascade. acs.orgmdpi.comnih.gov The potential for this compound to act as an LPS-neutralizing agent is an uninvestigated but important possible function.
Advanced Research Methodologies and Engineering Approaches for Cecropin P3
Rational Peptide Design and Chemical Synthesis for Structure-Function Elucidation
The study of Cecropin (B1577577) P3 and related peptides heavily relies on chemical synthesis, which permits the creation of modified versions to investigate how their structure relates to their antimicrobial function.
Rational design involves systematically altering the amino acid sequence of a peptide to understand the role of specific residues or regions. This approach has been applied to cecropins to create analogs and hybrid molecules with modified properties.
A key strategy is the creation of hybrid peptides, which combine segments from different parent peptides to generate novel molecules with potentially enhanced activity. For instance, a 20-residue hybrid peptide, CA(1-8)-MA(1-12), was constructed by fusing the first eight residues of Cecropin A (CA) with residues 1-12 of Magainin 2 (MA). acs.orgrcsb.org This parent hybrid showed potent antimicrobial activity. To probe its structure-function relationship, several analogs were synthesized. acs.org
One such analog, designated P3 , was created by replacing the tryptophan residue at position 2 (Trp2) with an alanine (B10760859) (Ala). acs.orgrcsb.org This single substitution resulted in a drastic decrease in antibiotic activity. acs.orgrcsb.org Structural analysis by NMR spectroscopy revealed that the N-terminal region of this P3 analog adopted a flexible structure with no defined secondary conformation, unlike the parent peptide which forms an amphipathic helix. acs.orgrcsb.org This finding underscores the critical role of the Trp2 residue, suggesting its partial insertion into the microbial membrane is a crucial first step for the peptide's primary binding and subsequent antimicrobial action. acs.org
Another study focused on designing short, N-terminal fragments of the Cecropin-A family. researchgate.net In this research, a peptide also named P3 (sequence: KWLWKKI-CONH2) was designed to be more hydrophobic than its parent peptide and a related analog. researchgate.net This increased hydrophobicity resulted in greater effectiveness against all tested microorganisms, highlighting how modulating hydrophobicity can tune antibacterial potency. researchgate.net
Table 1: Examples of Designed Cecropin Analogs and Hybrids
| Peptide Name | Parent Peptide(s) | Modification | Key Finding |
|---|---|---|---|
| P3 (analog) | CA(1-8)-MA(1-12) | Tryptophan at position 2 replaced with Alanine (Trp2Ala). acs.orgrcsb.org | Drastic decrease in antibiotic activity, highlighting the importance of Trp2 for membrane binding. acs.orgrcsb.org |
| P3 (fragment) | Cecropin-A | Designed as a short, hydrophobic N-terminal fragment (KWLWKKI-CONH2). researchgate.net | Increased hydrophobicity led to higher activity against test organisms. researchgate.net |
| CA(1-8)-MA(1-12) | Cecropin A, Magainin 2 | A hybrid of the N-terminal regions of both peptides. acs.orgrcsb.org | Potent antimicrobial activity, serving as a base for further analog design. acs.orgrcsb.org |
Solid-phase peptide synthesis (SPPS) is the standard and preferred method for producing cecropins, their analogs, and hybrids for research purposes. nih.govresearchgate.net This chemical technique allows for the precise, residue-by-residue construction of a peptide chain anchored to a solid resin support.
The most common approach utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. researchgate.netacs.org The purity and identity of the synthesized peptides are typically verified using methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netacs.org
While effective, traditional SPPS protocols generate significant chemical waste, particularly from hazardous solvents like N,N-dimethylformamide (DMF). unifi.it In response to regulatory actions and a push for more environmentally friendly practices, research is ongoing to optimize SPPS. unifi.it This includes testing novel, non-hazardous binary solvent systems, such as those containing dimethyl sulfoxide (B87167) (DMSO), which show promise in solubilizing reagents and maintaining the necessary swelling of synthesis resins. unifi.it These "green chemistry" approaches aim to make peptide synthesis safer and more sustainable without compromising the quality of the final peptide product. unifi.it
Design of Cecropin P3 Analogs and Hybrid Peptides
Recombinant Expression Systems for Research-Scale Production
While chemical synthesis is ideal for creating novel analogs, producing larger, research-scale quantities of peptides like this compound is often more cost-effective using recombinant expression systems. acs.orgmdpi.com This involves genetically engineering microorganisms to produce the desired peptide.
Escherichia coli (E. coli) is a widely used host for recombinant peptide production due to its rapid growth, low cost, and well-understood genetics. smujo.idmdpi.com The general workflow involves cloning the synthesized gene for the cecropin peptide into an expression plasmid (e.g., a pET vector). smujo.idscielo.br This recombinant plasmid is then introduced into an E. coli expression strain, such as BL21(DE3). mdpi.comscielo.br
Protein expression is typically induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture. smujo.idscielo.br Optimal expression conditions, such as IPTG concentration, temperature, and induction time, must be determined to maximize yield. smujo.idnih.gov For example, optimal expression of a cecropin B-like peptide was achieved with 0.5 mM IPTG for 3 hours at 28°C. scielo.brnih.gov However, a major challenge with expressing antimicrobial peptides in E. coli is their inherent toxicity to the host cell, which can limit growth and peptide yield. acs.orgsmujo.id
The methylotrophic yeast Pichia pastoris is a powerful eukaryotic expression system that offers several advantages over bacteria. nih.govresearchgate.net As a eukaryote, it can perform post-translational modifications, ensuring proper protein folding and disulfide bond formation, which can be critical for the peptide's function. nih.govresearchgate.net
A significant benefit of the P. pastoris system is its ability to secrete the recombinant peptide into the culture medium. nih.govnih.gov This simplifies the purification process significantly, as it avoids contamination with intracellular host proteins. nih.gov The yeast α-mating factor is a commonly used signal sequence to direct this secretion. nih.gov
This system has been successfully used to produce various cecropins. For example, recombinant Cecropin B was secreted into the culture medium, yielding 5.0 mg of pure peptide from 100 ml of broth. nih.gov In another case, recombinant Cecropin D was expressed at levels up to 485.24 mg/l. nih.gov The expression of porcine Cecropin P1 has also been achieved in P. pastoris X-33, yielding a functional peptide. scau.edu.cn These successes demonstrate that P. pastoris is a robust and efficient system for producing functional cecropins for research and potential industrial use. nih.govnih.gov
To overcome the inherent toxicity of antimicrobial peptides to their microbial hosts and to protect them from degradation by intracellular proteases, a fusion protein strategy is commonly employed. acs.orgmdpi.comnih.gov This approach involves genetically linking the cecropin gene to a larger, more stable partner protein. mdpi.com
This fusion strategy serves multiple purposes:
Neutralizes Toxicity: The fusion partner masks the antimicrobial activity of the cecropin peptide, preventing it from killing the host cell during production. acs.orgsmujo.id
Prevents Degradation: The larger fusion protein protects the relatively small cecropin peptide from being broken down by proteases within the host cell. mdpi.comnih.gov
Aids in Purification: Many fusion partners have affinity tags (like a His-tag) that allow for simple, one-step purification of the fusion protein from the cell lysate using affinity chromatography. smujo.idmdpi.com
After purification, the cecropin peptide must be cleaved from its fusion partner. This can be achieved using specific proteases (like SUMO protease or TEV protease) or chemical agents that recognize a cleavage site engineered between the two proteins. mdpi.comnih.gov
Table 2: Common Fusion Partners for Cecropin Expression
| Fusion Partner | Host System | Purpose | Reference(s) |
|---|---|---|---|
| SUMO (Small Ubiquitin-like Modifier) | E. coli | Enhances expression and solubility; allows for specific cleavage to yield a native N-terminus. | mdpi.com |
| Trx (Thioredoxin) | E. coli | Solves expression issues and enables production of various AMPs. | acs.org |
| MBP (Maltose-Binding Protein) | E. coli | Enhances solubility and protects against degradation. | scielo.brnih.gov |
| Intein | E. coli | Allows for self-cleavage under specific pH, temperature, or salt conditions, simplifying purification. | mdpi.comnih.gov |
| CaM (Calmodulin) | E. coli | Used as a fusion partner to avoid toxicity and degradation. | acs.org |
| CBD (Chitin-Binding Domain) | E. coli | Facilitates one-step purification on a chitin (B13524) column. | brieflands.com |
Yeast Expression Systems (e.g., Pichia pastoris)
Bioinformatics and Computational Modeling in this compound Research
Bioinformatics and computational modeling have become indispensable tools in the study of antimicrobial peptides (AMPs) like this compound. These in silico approaches accelerate the discovery, analysis, and optimization of peptides by predicting their structure, function, and evolutionary relationships, thereby guiding subsequent experimental validation.
Sequence Homology and Phylogenetic Analysis
The analysis of the predicted amino acid sequences of the Ascaris cecropins reveals important structural characteristics. nih.gov Comparison of the cDNA and mature peptide sequences suggests they are produced as larger precursors, which include a secretory signal region at the N-terminus and a C-terminal pro-region that is later removed through processing. nih.gov
Bioinformatics tools like BLAST (Basic Local Alignment Search Tool) are employed to search sequence databases and identify homologous sequences. scielo.brnih.gov For instance, researchers have used BLASTX to identify cecropin-like sequences in transcriptome data. scielo.brnih.gov Following identification, multiple sequence alignment programs such as PRALINE are used to compare this compound with other cecropins from different species, highlighting conserved regions that are often crucial for antimicrobial activity. scielo.brnih.gov In insects, cecropins typically feature an amphipathic N-terminal α-helix and a more hydrophobic C-terminal α-helix, connected by a flexible hinge region, a structure that is largely conserved. scielo.br
Phylogenetic trees, generated from the amino acid sequences of mature peptides using software like MEGA, illustrate the evolutionary relationships between different cecropins. researchgate.net A phylogenetic analysis of the Ascaris cecropins (P1-P4) showed that they exhibit high similarity to their presumed orthologs in other roundworms like Ascaris lumbricoides and Toxocara canis. This suggests that the gene duplication events leading to the different cecropin forms occurred before the divergence of these nematode species. nih.gov Such analyses help classify newly discovered peptides and provide insights into the evolutionary pressures that have shaped their function. mdpi.com
Table 1: Properties of Ascaris suum this compound
| Property | Value | Data Source |
|---|---|---|
| Amino Acid Sequence | H-SWLSKTAKKLENSAKKRISEGIAIAIKGGSR-OH | NovoPro Bioscience Inc. novoprolabs.com |
| Sequence Length | 31 aa | NovoPro Bioscience Inc. novoprolabs.com |
| Molecular Formula | C₁₄₆H₂₅₅N₄₅O₄₃ | NovoPro Bioscience Inc. novoprolabs.com |
| Molecular Weight | 3328.85 Da | NovoPro Bioscience Inc. novoprolabs.com |
| Theoretical pI | 11.16 | NovoPro Bioscience Inc. novoprolabs.com |
Predictive Algorithms for Biological Activity and Specificity
Predictive algorithms are crucial for screening large sequence databases to identify novel AMPs and for forecasting the biological activity and target specificity of known peptides like this compound. These computational tools analyze peptide sequences to estimate their antimicrobial potential, thereby prioritizing candidates for chemical synthesis and laboratory testing. acs.org
A variety of algorithms based on machine learning have been developed for this purpose. mednexus.org Common approaches include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the physicochemical properties of peptides with their antimicrobial activity. mednexus.org These models can be used to screen virtual libraries of peptides and predict their potency. mednexus.org
Support Vector Machines (SVM) : SVM is a supervised machine learning algorithm that can classify peptides as antimicrobial or non-antimicrobial based on features derived from their amino acid sequence. mednexus.orgresearchgate.net
Artificial Neural Networks (ANN) : ANNs are computational models inspired by the structure of biological neural networks. They can learn complex patterns from sequence data to predict antimicrobial function. mednexus.org
These algorithms utilize various peptide features, including physicochemical properties like hydrophobicity, net charge, and isoelectric point, as well as sequence-based characteristics like amino acid composition and propensity to form specific secondary structures (α-helix, β-sheet). researchgate.net To improve predictive accuracy, researchers incorporate 3D structural information, often obtained from modeling servers like I-TASSER or Alphafold 2, into the algorithms. acs.orgacs.org By analyzing the peptide's interaction with model bacterial membranes, these tools can offer more nuanced predictions about their mechanism of action and specificity. acs.org Such predictive models are tailored to identify peptides effective against specific high-priority pathogens, streamlining the development of targeted therapeutics. acs.org
Table 2: Common Predictive Algorithms in AMP Research
| Algorithm Type | Description | Application in AMP Research |
|---|---|---|
| QSAR | Correlates chemical structure with biological activity using statistical methods. | Predicts antimicrobial potency and screens peptide libraries. mednexus.org |
| SVM | A classification algorithm that finds the optimal hyperplane to separate data points. | Classifies peptides as AMPs vs. non-AMPs; predicts activity. mednexus.orgresearchgate.net |
| ANN | A network of interconnected nodes that learns from data to recognize complex patterns. | Predicts AMPs from sequence data; models non-linear relationships. mednexus.org |
| Random Forest | An ensemble learning method that constructs multiple decision trees for classification. | Predicts bioactivity based on physicochemical and structural features. researchgate.net |
Application of Machine Learning in Peptide Discovery and Optimization
Machine learning (ML) has revolutionized the discovery and optimization of AMPs, moving beyond simple prediction to the rational design of novel peptides with enhanced properties. nih.gov While traditional methods for finding new AMPs can be costly and time-consuming, ML techniques can rapidly screen vast genomic and proteomic datasets to identify promising candidates. nih.govresearchgate.netresearchgate.net
ML-driven discovery often starts with a proteome, from which thousands of potential peptide sequences are generated. nih.govresearchgate.net ML models, such as the iAMPCN model, are then used to predict various biological activities for these peptides, including antimicrobial efficacy, hemolytic activity, and cytotoxicity. nih.govresearchgate.net This high-throughput in silico screening allows researchers to prioritize a small number of highly promising candidates for experimental validation, significantly accelerating the discovery pipeline. acs.orgnih.govresearchgate.net
Beyond discovery, ML is a powerful tool for peptide optimization. nih.gov Genetic algorithms, for example, can be combined with ML models to explore the "sequence space" around a known peptide like this compound. nih.gov This process involves making systematic amino acid substitutions and using the ML model to predict the impact of these changes on antimicrobial activity and toxicity. This approach allows for the targeted enhancement of a peptide's potency against specific pathogens while minimizing undesirable side effects like hemolysis. nih.gov The integration of ML with traditional peptide design principles provides a scalable and efficient framework for developing potent AMPs to combat antibiotic-resistant pathogens. nih.gov
Novel Delivery Systems for Enhanced Research Applications
The therapeutic potential of AMPs like this compound in research models is often limited by challenges such as proteolytic degradation, non-specific cytotoxicity, and a short biological half-life. researchgate.netnih.gov To overcome these obstacles, advanced drug delivery systems, particularly those based on nanotechnology, are being developed to protect the peptide, control its release, and enhance its efficacy at the target site. mdpi.com
Nanocarrier Encapsulation for Improved Stability and Controlled Release in Research Models
Nanocarrier encapsulation is a leading strategy to improve the performance of cecropins and other AMPs in research settings. By enclosing the peptide within a nanoparticle, its stability is increased, and its release can be tailored for specific conditions. researchgate.netnih.gov
Several types of nanocarriers have been investigated for the delivery of cecropins and similar peptides:
Zeolitic Imidazolate Framework-8 (ZIF-8) Nanoparticles : ZIF-8 is a metal-organic framework that can encapsulate cecropins through a simple one-pot synthesis method. researchgate.netnih.gov This encapsulation protects the peptide from degradation by proteases. researchgate.net A key advantage of ZIF-8 is its pH-responsive nature; it remains stable at neutral physiological pH but disassembles in the acidic microenvironment of tumors or infection sites, triggering the controlled release of the peptide cargo. nih.gov
Chitosan (B1678972) Nanoparticles : Chitosan, a natural biopolymer, can be formulated into nanoparticles to encapsulate AMPs like Cecropin-B. nih.govresearchgate.net This system has been shown to increase the peptide's lifetime and enhance its efficacy against multidrug-resistant bacteria in research models. nih.govresearchgate.net The mucoadhesive properties of chitosan can also prolong the residence time of the formulation at the site of application. researchgate.net
Polymeric Nanoparticles (e.g., PLGA) : Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used to create nanoparticles for AMP delivery. mednexus.orgmdpi.com PLGA nanoparticles can provide sustained release of the encapsulated peptide over extended periods, protect it from enzymatic degradation, and reduce its cytotoxicity. mdpi.commdpi.com
Lipid-Based Nanocarriers : Liposomes and nanostructured lipid carriers (NLCs) are vesicles made of lipids that can encapsulate both hydrophilic and hydrophobic molecules. diva-portal.org They are biocompatible and can facilitate the controlled release of AMPs. Studies have shown that liposomal formulations can protect peptides from degradation in simulated gastrointestinal conditions. nih.gov
These nanocarrier systems not only enhance the stability and bioavailability of peptides like this compound but also enable targeted delivery, improving their therapeutic index in various research models. researchgate.netfrontiersin.org
Table 3: Comparison of Nanocarrier Systems for AMP Delivery
| Nanocarrier Type | Material | Key Advantages for Research Models | Release Mechanism |
|---|---|---|---|
| ZIF-8 | Metal-Organic Framework | Protects from degradation; high loading capacity; enhances cell uptake. researchgate.netnih.gov | pH-responsive (acidic conditions). nih.gov |
| Chitosan NPs | Natural Polysaccharide | Biocompatible; biodegradable; mucoadhesive; enhances efficacy. nih.govresearchgate.netresearchgate.net | Diffusion and polymer relaxation. researchgate.net |
| PLGA NPs | Synthetic Polymer | Sustained/controlled release; protects from degradation; reduces cytotoxicity. mdpi.commdpi.com | Diffusion and polymer erosion. mdpi.com |
| Liposomes | Phospholipids | Biocompatible; encapsulates diverse peptides; protects from degradation. nih.govdiva-portal.org | Diffusion across lipid bilayer. diva-portal.org |
Comparative Analyses and Future Research Directions
Comparative Studies with Other Families of Antimicrobial Peptides
Cecropin (B1577577) P3, a member of the cecropin family of antimicrobial peptides, shares both common and distinct features with other AMP families. These comparisons are crucial for understanding its unique properties and potential applications.
Most antimicrobial peptides, including Cecropin P3, are cationic and amphipathic, characteristics that are fundamental to their interaction with microbial membranes. nih.govfrontiersin.org Cecropins, in general, are small, linear, α-helical peptides. mdpi.comacs.orgresearchgate.net They typically consist of an amphipathic N-terminal helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region. acs.orgspandidos-publications.complos.org This structural motif is shared by many other α-helical AMPs.
However, significant structural diversity exists among different AMP families. For instance, defensins, another major class of AMPs, are characterized by a cysteine-stabilized αβ-sheet (CSαβ) structure, which is a notable difference from the linear helical structure of cecropins. researchgate.net Other AMP families, like the glycine-rich attacins or the proline-rich drosocins, exhibit unique structural characteristics that deviate from the classic cecropin fold. frontiersin.org
The table below provides a comparative overview of the structural features of this compound and other representative AMP families.
| Feature | This compound (Cecropin Family) | Defensins | Attacins | Drosocins |
| Secondary Structure | Primarily α-helical mdpi.comacs.org | Cysteine-stabilized αβ-sheet researchgate.net | Glycine-rich domains frontiersin.org | Proline-rich, O-glycosylated frontiersin.org |
| Disulfide Bonds | Absent mdpi.comresearchgate.net | Present (typically 3) researchgate.net | Absent | Absent |
| Overall Fold | Linear, helix-hinge-helix acs.orgspandidos-publications.com | Compact, folded | Less defined structure | Extended conformation |
| Key Residues | Serine-rich mdpi.comresearchgate.net | Cysteine-rich | Glycine-rich | Proline-rich |
This table provides a simplified comparison and individual peptides within each family may exhibit variations.
The primary mode of action for many AMPs, including cecropins, involves the disruption of microbial cell membranes. frontiersin.orgscielo.br The "carpet model" is a widely cited mechanism where peptides accumulate on the membrane surface, and once a threshold concentration is reached, they cause membrane permeabilization and disintegration. rsc.org This mechanism has been proposed for cecropins and other AMPs like melittin. rsc.org
While membrane disruption is a common theme, the specific pathways can differ. For instance, some peptides form distinct pores or channels in the membrane, a mechanism observed with peptides like pardaxin. acs.orgresearchgate.net In contrast, others may act as "detergents," solubilizing the membrane. rsc.org this compound and its relatives are generally thought to act via membrane permeabilization, leading to cell leakage and death. frontiersin.org
Beyond direct membrane damage, some AMPs have intracellular targets. They can inhibit the synthesis of cell walls, nucleic acids, or proteins. frontiersin.org For example, some studies suggest that certain cecropins can inhibit proline uptake. frontiersin.org The ability of some AMPs to translocate across the membrane and interact with internal components adds another layer of complexity to their mechanisms.
AMP families exhibit a wide range of activity spectra. Cecropins, including those from Ascaris suum like P3, generally show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and in some cases, fungi. mdpi.comresearchgate.netresearchgate.net However, the potency against different microbial species can vary significantly even within the same family. acs.org For instance, some cecropins are more effective against Gram-negative bacteria. researchgate.netnih.gov
The target specificity of an AMP is influenced by its physicochemical properties and the composition of the target microbial membrane. nih.gov For example, the high negative charge of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria is a key factor in attracting cationic AMPs like cecropins. mdpi.com
The following table compares the general activity profiles of different AMP families.
| AMP Family | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Other |
| Cecropins | Active mdpi.commdpi.com | Highly Active researchgate.netnih.gov | Active nih.govmdpi.com | Some protozoans plos.org |
| Defensins | Active | Active | Active | Viruses, some host cells |
| Attacins | Less Active | Primarily Active frontiersin.org | Limited Activity | |
| Cathelicidins | Active | Active | Active | Immunomodulatory activity frontiersin.org |
This table represents general trends, and the activity of specific peptides can vary.
Comparative Mechanistic Pathways of Action
Research into Mechanisms of Pathogen Adaptation and Resistance to this compound
Despite initial beliefs that resistance to AMPs would be rare, studies have shown that bacteria can indeed evolve resistance. asm.orgroyalsocietypublishing.orgroyalsocietypublishing.org Understanding these mechanisms is critical for the development of sustainable antimicrobial strategies.
Bacteria can employ several strategies to counteract the effects of this compound and other AMPs. These adaptive responses often involve modifications to the bacterial cell envelope, which is the primary target of these peptides.
Key adaptive mechanisms include:
Modification of the Cell Surface: Bacteria can alter the net charge of their cell surface to reduce the binding of cationic AMPs. This is often achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. royalsocietypublishing.org
Increased Efflux Pump Activity: Bacteria can utilize efflux pumps to actively transport AMPs out of the cell, preventing them from reaching their target. royalsocietypublishing.org
Proteolytic Degradation: Some bacteria produce proteases that can degrade AMPs, rendering them inactive.
Biofilm Formation: Growing in a biofilm can provide a physical barrier that protects bacteria from AMPs. royalsocietypublishing.org
Experimental evolution studies have demonstrated that bacteria like Staphylococcus aureus and Pseudomonas aeruginosa can develop resistance to AMPs when exposed to sub-lethal concentrations over time. asm.orgplos.org Interestingly, the evolution of resistance to AMPs appears to be more constrained when peptides are used in combination. asm.orgroyalsocietypublishing.org
The evolution of resistance to AMPs is a complex process influenced by several factors. Compared to conventional antibiotics, the evolution of high-level resistance to AMPs seems to be less frequent. royalsocietypublishing.org This might be due to the multi-target nature of many AMPs, particularly those that disrupt the fundamental structure of the cell membrane. frontiersin.org
However, the notion that AMPs are "evolution-proof" is a misconception. royalsocietypublishing.org The rate of resistance evolution can be influenced by the pharmacodynamics of the peptide, including its concentration and the steepness of its dose-response curve. royalsocietypublishing.orgfrontiersin.org Research suggests that AMP genes in insects evolve more slowly than other immune genes, possibly due to constraints imposed by their role in a complex defense system. royalsocietypublishing.org
A significant area of current research is the investigation of collateral sensitivity, where resistance to one antimicrobial agent leads to increased susceptibility to another. nih.govplos.org Studies have shown that antibiotic-resistant bacteria can exhibit widespread collateral sensitivity to AMPs. nih.gov This finding opens up possibilities for designing treatment strategies that exploit these evolutionary trade-offs to combat multidrug-resistant pathogens.
Investigating Bacterial Adaptive Responses to Peptide Pressure
Unexplored Research Avenues and Translational Research Challenges in this compound Studies
This compound, a member of the potent cecropin family of antimicrobial peptides (AMPs), presents considerable opportunities for future research and therapeutic development. However, realizing its full potential is contingent on addressing several unexplored research avenues and overcoming significant translational challenges. Key among these are the integration of multi-omics data to gain a holistic understanding of its mechanisms and the exploration of its synergistic effects with other agents to enhance its efficacy.
Integration of Multi-Omics Data in this compound Studies
The application of multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, is a largely untapped area in this compound research. plantarchives.org Such integrated analyses can provide a comprehensive view of the molecular and cellular responses of pathogens to this compound, moving beyond the current understanding which is primarily focused on membrane disruption. plos.org
Future research should focus on:
Transcriptomic Analysis: Investigating the global changes in gene expression of bacteria upon exposure to sub-lethal concentrations of this compound. This could reveal novel defense mechanisms and resistance pathways that bacteria employ against this peptide. plos.org
Proteomic Profiling: Identifying alterations in the bacterial proteome in response to this compound. This would offer insights into the specific proteins and pathways that are targeted or modulated by the peptide, potentially highlighting mechanisms beyond simple membrane permeabilization.
Metabolomic Studies: Analyzing the metabolic fingerprint of bacteria challenged with this compound. This can uncover disruptions in essential metabolic pathways, providing a more detailed picture of its bactericidal action.
Integrated Data Analysis: The true power lies in the integration of these different "omics" datasets. plantarchives.org This would allow for the construction of detailed models of this compound's mechanism of action, identifying key nodes in bacterial physiology that are most vulnerable. Such a systems-level understanding is crucial for predicting and overcoming potential resistance mechanisms.
The primary challenge in this area is the complexity of the data generated and the need for sophisticated bioinformatics tools and expertise for their analysis and integration. researchgate.net Establishing standardized protocols for these experiments will also be essential for ensuring the reproducibility and comparability of results across different studies.
Exploration of Synergistic Effects with Other Research Agents
Investigating the synergistic potential of this compound with other antimicrobial agents is a promising strategy to enhance its therapeutic window and combat multidrug-resistant pathogens. mdpi.com Synergy can lead to increased efficacy at lower concentrations, potentially reducing the risk of toxicity and the development of resistance. mdpi.com
Key areas for exploration include:
Combination with Conventional Antibiotics: Studies on other cecropins, such as Cecropin P1, have shown additive effects when combined with clinically used antibiotics. semanticscholar.org Similar investigations with this compound are warranted to identify antibiotic classes that could work in concert with it. For instance, the breakdown of the bacterial peptidoglycan by β-lactam antibiotics could increase this compound's access to the cytoplasmic membrane. semanticscholar.org
Synergy with Other Antimicrobial Peptides: While some studies on other cecropins have not observed synergistic effects when combined with each other, the vast diversity of AMPs from different sources presents numerous possibilities. acs.org Exploring combinations of this compound with peptides that have different mechanisms of action could yield potent synergistic interactions. researchgate.net
Combination with Non-Antibiotic Agents: The potential for synergy extends beyond traditional antimicrobials. For example, combining AMPs with agents that disrupt the bacterial membrane or other cellular processes could potentiate the activity of this compound. Studies have explored the synergistic effects of Cecropin A with essential oils against Gram-negative bacteria, suggesting a promising avenue for this compound as well. mdpi.com Furthermore, the combination of Cecropin P1 with ultrasound has been shown to enhance its antimicrobial activity, indicating that physical methods could also be used to potentiate its effects. researchgate.net
A significant challenge in this area is the vast number of potential combinations to test. High-throughput screening methods will be essential to efficiently identify promising synergistic pairs. Furthermore, understanding the mechanistic basis of any observed synergy will be crucial for the rational design of effective combination therapies.
Q & A
Q. What experimental models are most appropriate for evaluating Cecropin P3’s antimicrobial activity against Gram-negative bacteria?
Methodological Answer: Use in vitro assays such as broth microdilution to determine minimum inhibitory concentrations (MICs) against standardized bacterial strains (e.g., E. coli ATCC 25922). Pair this with fluorescence microscopy using membrane-impermeant dyes (e.g., propidium iodide) to assess bacterial membrane disruption. For in vivo relevance, employ infection models like Galleria mellonella larvae to evaluate survival rates post-treatment .
Q. How can researchers assess this compound’s impact on eukaryotic cell viability to balance efficacy and toxicity?
Methodological Answer: Conduct MTT or resazurin assays on mammalian cell lines (e.g., HEK-293 or IPEC-J2) to measure metabolic activity post-exposure. Compare cytotoxicity thresholds (IC₅₀) with antimicrobial MICs to calculate selectivity indices. Include transepithelial electrical resistance (TER) measurements in barrier models (e.g., IPEC-J2 monolayers) to evaluate epithelial integrity .
Q. What structural parameters of this compound are critical for its interaction with lipid bilayers?
Methodological Answer: Perform circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) to analyze secondary structure (α-helical content). Use surface plasmon resonance (SPR) to quantify binding affinity to lipid vesicles with varying compositions (e.g., mimicking bacterial vs. mammalian membranes) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations refine the design of this compound analogs with enhanced stability?
Methodological Answer: Apply in silico tools like GROMACS to simulate peptide-lipid interactions over microsecond timescales. Focus on stabilizing salt bridges or hydrophobic patches identified in MD trajectories. Validate predictions via synthesizing analogs with site-directed substitutions (e.g., D-amino acids) and testing proteolytic resistance in serum stability assays .
Q. What strategies resolve contradictions in this compound’s cytotoxic effects across different cell lines?
Methodological Answer: Systematically compare experimental conditions (e.g., serum concentration, exposure time) and cell-specific factors (e.g., membrane cholesterol content). Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines, focusing on apoptosis or stress-response pathways. Meta-analyze published datasets to isolate confounding variables .
Q. How does this compound modulate host-pathogen interactions beyond direct microbial killing?
Methodological Answer: Investigate immunomodulatory effects via cytokine profiling (ELISA or multiplex assays) in macrophage co-culture models. Assess biofilm disruption using confocal microscopy with SYTO-9/propidium iodide staining. For in vivo relevance, quantify bacterial load and inflammatory markers in murine wound infection models treated with this compound .
Q. What computational frameworks optimize hybrid peptide design incorporating this compound motifs?
Methodological Answer: Implement machine learning models (e.g., random forests) trained on peptide libraries to predict antimicrobial activity and toxicity. Use the PICO framework to define design goals: Population (target pathogens), Intervention (hybrid motifs), Comparison (parent peptides), and Outcome (improved selectivity). Validate top candidates via SPR and time-kill kinetics .
Guidelines for Addressing Research Gaps
- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results. For example, if cytotoxicity varies between studies, design a controlled experiment isolating variables like peptide purity or cell culture conditions .
- Literature Synthesis : Use tools like Covidence for systematic reviews to map mechanistic studies (e.g., membrane disruption vs. intracellular targets) and identify understudied areas (e.g., resistance evolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
